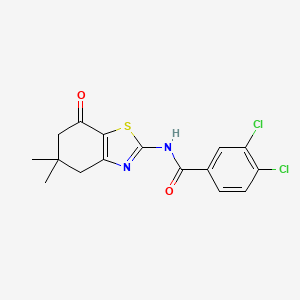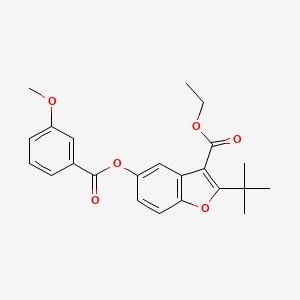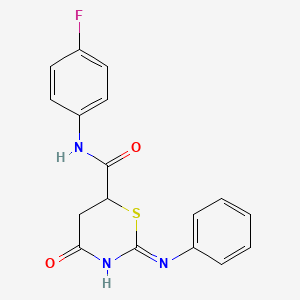![molecular formula C21H23N5O3 B11603841 6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510761-32-7](/img/structure/B11603841.png)
6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
The synthesis of 6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves several steps. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions. For instance, a solution of a precursor compound in a solvent like DMF (dimethylformamide) is treated with specific reagents and heated under reflux . The reaction mixture is then cooled, and the product is isolated through filtration and crystallization .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions: Reagents like formaldehyde, primary amines, and acids or bases are commonly used in these reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include:
4-hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: These compounds have been studied for their analgesic activities and share some functional groups with the target compound.
2-oxo-1,2-dihydroquinoline derivatives: These compounds are known for their diverse pharmacological activities and structural similarities.
The uniqueness of 6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[840
Properties
CAS No. |
510761-32-7 |
|---|---|
Molecular Formula |
C21H23N5O3 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H23N5O3/c1-3-8-25-17(22)15(20(27)23-12-14-7-5-10-29-14)11-16-19(25)24-18-13(2)6-4-9-26(18)21(16)28/h3-4,6,9,11,14,22H,1,5,7-8,10,12H2,2H3,(H,23,27) |
InChI Key |
IXWYSTWXKSJORE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NCC4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Cyclohexyl-1-[(2-phenylethyl)carbamothioyl]piperidine-4-carboxamide](/img/structure/B11603758.png)

![3-[1-(2,4-dimethoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11603782.png)
![(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(4-ethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11603787.png)

![3-(4-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11603797.png)


![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11603806.png)
![2,5-bis(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B11603807.png)
![Ethyl 2-[4-(3,4-dimethylisoxazol-5-ylsulfamoyl)anilino]-3,3,3-trifluoro-2-propionamidopropionate](/img/structure/B11603815.png)
![(2Z)-6-benzyl-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11603821.png)
![(2E)-2-{2-[4-(benzyloxy)phenyl]hydrazinylidene}cyclopentanone](/img/structure/B11603823.png)
![N-carbamoyl-4-{[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B11603829.png)
